N1-Alkyl Chain-Driven Lipophilicity Optimization: LogP Comparison Against Methyl and Ethyl Analogs
The predicted partition coefficient (LogP) for 1-propyl-1H-pyrazol-5-amine is 1.48, representing the optimal balance in a homologous series for permeability. This is a 1.46 log unit increase over the ethyl analog (LogP 0.02) and a 0.90 log unit increase over the methyl analog (LogP 0.58) [1]. While the butyl derivative (LogP >2.0) would be even more lipophilic, it may introduce excessive lipophilicity-related liabilities like higher metabolic clearance and poorer solubility [2].
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 1.48 |
| Comparator Or Baseline | 1-Ethyl-1H-pyrazol-5-amine (LogP 0.02); 1-Methyl-1H-pyrazol-5-amine (LogP 0.58) |
| Quantified Difference | +1.46 log units vs. ethyl; +0.90 log units vs. methyl |
| Conditions | Predicted LogP values from chemical databases (method not specified). |
Why This Matters
The mid-range logP value is critical for achieving adequate cell permeability while mitigating the risk of poor aqueous solubility and rapid metabolic clearance, making this specific scaffold superior for lead optimization programs targeting intracellular kinases.
- [1] Chembase. 1-ethyl-1H-pyrazol-5-amine Properties. Accessed 2026. View Source
- [2] Meanwell, N. A. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chem. Res. Toxicol. 2011, 24, 9, 1420-1456. (Class-level inference on high LogP risks). View Source
